molecular formula C26H29NO3 B11592719 (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one

(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one

Cat. No.: B11592719
M. Wt: 403.5 g/mol
InChI Key: DNEVVYMMTCAJNJ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one is a complex organic molecule featuring an adamantane group, a methoxy-substituted phenyl ring, and a pyridin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one typically involves multiple steps, including the formation of the adamantane core, the introduction of the methoxy-substituted phenyl ring, and the attachment of the pyridin-2-yloxy group. Common synthetic routes may include:

    Formation of the Adamantane Core: This can be achieved through the hydrogenation of dicyclopentadiene followed by acid-catalyzed rearrangement.

    Introduction of the Methoxy-Substituted Phenyl Ring: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Pyridin-2-yloxy Group: This can be done through nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Pyridine derivatives for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific properties and activities not found in other similar compounds. This makes it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-[4-methoxy-3-(pyridin-2-yloxymethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C26H29NO3/c1-29-23-7-5-18(13-22(23)17-30-25-4-2-3-9-27-25)6-8-24(28)26-14-19-10-20(15-26)12-21(11-19)16-26/h2-9,13,19-21H,10-12,14-17H2,1H3/b8-6+

InChI Key

DNEVVYMMTCAJNJ-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)COC5=CC=CC=N5

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)COC5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.